molecular formula C20H16O6 B1675299 Licoisoflavone B CAS No. 66056-30-2

Licoisoflavone B

Cat. No.: B1675299
CAS No.: 66056-30-2
M. Wt: 352.3 g/mol
InChI Key: KIZPADOTOCPASX-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Licoisoflavone B, an isoflavone compound found in licorice, primarily targets lipid peroxidation processes in the body . Lipid peroxidation refers to the oxidative degradation of lipids, a process that can result in cell damage. By inhibiting this process, this compound plays a protective role against oxidative stress .

Mode of Action

The compound interacts with its targets by inhibiting the process of lipid peroxidation. It achieves this through a mechanism that involves the reduction of reactive oxygen species (ROS), which are key players in the process of lipid peroxidation

Biochemical Pathways

This compound is part of the flavonoid metabolic pathway and the terpenoid biosynthetic pathway . These pathways are crucial for the biosynthesis of flavonoids in licorice. Flavonoids, including this compound, have various pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Pharmacokinetics

It has been found to moderately inhibit cyp2b6, a member of the cytochrome p450 family of enzymes, through a combination of irreversible and reversible mechanisms . This suggests that this compound could potentially interact with other drugs metabolized by the same enzyme, affecting their bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of lipid peroxidation, which can protect cells from oxidative damage . This antioxidant activity contributes to the various pharmacological effects of licorice, including its anti-inflammatory and antimicrobial properties.

Biochemical Analysis

Biochemical Properties

Licoisoflavone B interacts with various biomolecules in biochemical reactions. It is known to inhibit lipid peroxidation, a process that can lead to cell damage This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in lipid metabolism

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the inflammatory response and oxidative stress in periodontal ligament cells, suggesting a potential role in influencing cell function and cellular metabolism

Molecular Mechanism

It is known to inhibit lipid peroxidation, suggesting it may interact with biomolecules involved in this process

Temporal Effects in Laboratory Settings

One study has shown that this compound can inhibit lipid peroxidation , but the changes in this effect over time have not been reported.

Metabolic Pathways

Given its known ability to inhibit lipid peroxidation, it may be involved in lipid metabolism pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

Licoisoflavone B can be synthesized through various methods. One common approach involves the use of plant tissue culture techniques. Callus cultures of Glycyrrhiza glabra are established and treated with cinnamic acid to enhance the production of this compound . The callus cultures are grown on Murashige and Skoog’s medium supplemented with specific concentrations of plant growth regulators such as naphthaleneacetic acid and benzylaminopurine . The flavonoids are then extracted using solvent extraction methods and identified through gas chromatography-mass spectrometry .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the roots of Glycyrrhiza glabra. The roots are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Licoisoflavone B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-9,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZPADOTOCPASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216257
Record name Licoisoflavone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66056-30-2
Record name Licoisoflavone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licoisoflavone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOISOFLAVONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR156FQ2XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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